Enhanced DNA Binding Affinity of Phenylpropylmalonate-Derived Pd(II) Complexes Over Shorter-Chain Homologs
In a direct head-to-head comparison, the Pd(II) complex formed with phenylpropylmalonate (L4) demonstrated a DNA-binding energy of -7.59 kcal/mol, which is higher than the -7.24 kcal/mol observed for its immediate analog phenethylmalonate (L3) [1]. The trend was consistent across the homologous series: phenylmalonate (L1): -6.01, benzylmalonate (L2): -6.25, phenethylmalonate (L3): -7.24, and phenylpropylmalonate (L4): -7.59 kcal/mol [1]. This represents a 26% improvement in binding affinity from the shortest (L1) to the longest (L4) chain length [1]. The diethyl 2-(1-phenylpropyl)malonate is the direct precursor to the phenylpropylmalonate ligand, making it the essential starting material to achieve the highest DNA binding in this compound series [1].
| Evidence Dimension | DNA binding affinity (relative binding energy of Pd(II) complexes with DNA-topoisomerase I) |
|---|---|
| Target Compound Data | -7.59 kcal/mol (complex 4: L4 = phenylpropylmalonate) |
| Comparator Or Baseline | -7.24 kcal/mol (complex 3: L3 = phenethylmalonate); -6.25 kcal/mol (complex 2: L2 = benzylmalonate); -6.01 kcal/mol (complex 1: L1 = phenylmalonate) |
| Quantified Difference | +0.35 kcal/mol vs. phenethylmalonate; +1.34 kcal/mol vs. benzylmalonate; +1.58 kcal/mol vs. phenylmalonate |
| Conditions | Molecular dynamic simulations and docking studies; Pd(II) complexes with 2,9-dimethyl-1,10-phenanthroline; DNA-topoisomerase I system |
Why This Matters
For research groups developing metal-based anticancer agents, choosing the phenylpropylmalonate precursor directly maximizes DNA binding, which is a critical determinant of cytotoxic potency.
- [1] Zhu, M. et al. (2016). The structures, cytotoxicity, apoptosis and molecular docking controlled by the aliphatic chain of palladium(II) complexes. Journal of Inorganic Biochemistry, 157, 34-45. DOI: 10.1016/j.jinorgbio.2016.01.016. View Source
